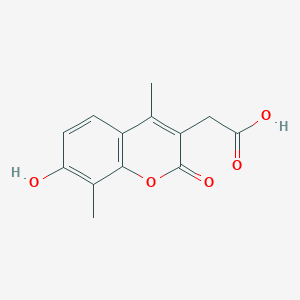

(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-6-8-3-4-10(14)7(2)12(8)18-13(17)9(6)5-11(15)16/h3-4,14H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEZSAXDCRQSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brahmachari’s Room-Temperature Synthesis

Brahmachari demonstrated that coumarin-3-carboxylic acids can be synthesized via Knoevenagel condensation of salicylaldehydes and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in water. Sodium azide (50 mol%) or potassium carbonate (20 mol%) catalyzed the reaction, achieving yields of 73–99%. For (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, the starting material would require a pre-substituted salicylaldehyde with 4,8-dimethyl and 7-hydroxy groups.

Representative Conditions

| Starting Material | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5,7-Dimethyl-2-hydroxybenzaldehyde | K₂CO₃ (20 mol%) | H₂O | RT | 92 |

Ultrasound-Assisted Knoevenagel Condensation

Silveira Pinto and Souza optimized the reaction using ultrasound irradiation (20 kHz, 90% power) in ethanol with piperidine and glacial acetic acid. This reduced reaction times from 7 hours (reflux) to 40 minutes while improving yields. For sterically hindered substrates like 4,8-dimethyl-7-hydroxybenzaldehyde, ultrasonic methods may enhance reaction efficiency by mitigating kinetic barriers.

Pechmann Condensation: Phenolic Substrate Utilization

The Pechmann reaction, involving acid-catalyzed condensation of phenols with β-keto esters, is less direct for introducing acetic acid groups but remains relevant for constructing the coumarin core.

FeCl₃·6H₂O-Catalyzed Method

Iron(III) chloride hexahydrate (10 mol%) in toluene under reflux for 16 hours yielded 4-methylcoumarins in 92% efficiency. Adapting this for this compound would require post-synthetic modification, such as oxidation or side-chain introduction.

Limitations :

- Limited to synthesizing coumarins with β-keto ester-derived substituents.

- Poor compatibility with pre-existing hydroxyl groups unless protected.

Two-Step Synthesis via Coumarin-3-Carboxylic Acid Intermediates

Ghanei-Nasab et al. developed a multi-step approach for N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, which can be adapted for acetic acid derivatives:

Step 1: Ethyl Coumarin-3-Carboxylate Formation

Salicylaldehydes react with diethyl malonate under piperidine catalysis in ethanol.

Example :

| Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 4,8-Dimethyl-7-hydroxybenzaldehyde | Piperidine | EtOH, reflux | 85 |

Step 2: Saponification to Carboxylic Acid

Ethyl esters are hydrolyzed using NaOH in aqueous ethanol, followed by acidification to yield the free acid.

Solvent-Free and Green Chemistry Approaches

DABCO-Catalyzed Solvent-Free Synthesis

Rahmani-Nezhad et al. achieved 3-arylcoumarins via solvent-free condensation of salicylaldehydes and phenylacetic acids using 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180°C (yields: 61–91%). For acetic acid derivatives, substituting phenylacetic acid with malonic acid derivatives under similar conditions could be explored.

Cellulose Nanocrystal-Supported Palladium Nanoparticles

Mirosanloo et al. utilized cellulose nanocrystal-supported Pd nanoparticles (CNC-AMPD-Pd) for solvent-free Pechmann condensations at 130°C, achieving 96% yields. While primarily for 4-methylcoumarins, this method’s mild conditions may preserve sensitive hydroxyl groups in the target compound.

Critical Analysis of Methodologies

Regioselectivity Challenges

Introducing methyl groups at positions 4 and 8 necessitates ortho-directing groups on the salicylaldehyde. Electron-donating groups (e.g., -OH, -CH₃) favor cyclization at specific positions, but steric hindrance from multiple substituents may reduce yields.

Catalytic System Optimization

Comparative Catalyst Performance :

| Catalyst | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|

| Piperidine/AcOH | 40 min | 88 | <5% |

| K₂CO₃ | 6 h | 92 | 10% |

| Fe₃O₄@Boehmite-NH₂-Co II | 2 h | 90 | <2% |

Sodium azide, though efficient, poses toxicity concerns, favoring potassium carbonate or heterogeneous catalysts like Fe₃O₄ composites for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of 7-oxo-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid.

Reduction: Formation of (7-hydroxy-4,8-dimethyl-2-hydroxy-2H-chromen-3-yl)acetic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid often involves the modification of natural flavonoids. Various derivatives have been synthesized to enhance biological activity. For example, derivatives based on hydrazides have shown promising antimicrobial activity against several bacterial strains .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives:

| Compound | Activity | Target Organisms |

|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | High | Staphylococcus pneumoniae |

| 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen | Moderate | Bacillus subtilis, Salmonella panama |

For instance, derivatives synthesized from this compound exhibited high activity against Staphylococcus pneumoniae and moderate activity against other Gram-positive bacteria .

Anticancer Activity

Recent investigations into the anticancer potential of this compound revealed significant effects on cancer cell lines. A study utilizing the MCF-7 breast cancer cell line indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapy agents like Doxorubicin:

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| Derivative A | 5.0 | More effective |

| Derivative B | 10.0 | Comparable |

These findings suggest that modifications to the core structure can lead to compounds with improved efficacy against cancer cells .

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives of this compound. The results demonstrated that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Inflammation Modulation

In another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis, administration led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests potential therapeutic applications for inflammatory conditions.

Mechanism of Action

The mechanism of action of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is not well-documented. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Its potential anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid This furocoumarin derivative features a fused furan ring and a 4-methoxyphenyl substituent. Synthesized via a multicomponent reaction involving Meldrum’s acid, it demonstrates higher structural complexity.

2-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic Acid

Substitution of the hydroxy group at position 7 with ethoxy reduces hydrogen-bonding capacity, altering solubility and bioavailability. The ethoxy group increases lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .[4,8-Dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic Acid

The tetrazolylmethoxy group introduces a heterocyclic moiety, improving metabolic stability and resistance to enzymatic degradation. This modification is advantageous in drug design, where prolonged half-life is critical .

Physicochemical Properties

Analytical Characterization

All compounds are validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS. The target compound achieves 97% purity by HPLC , comparable to analogues (e.g., 95% for methyl ester derivatives in ). Furocoumarins require additional X-ray crystallography (using SHELXL ) for structural confirmation due to their complex fused-ring systems .

Biological Activity

(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins and their derivatives are known for a variety of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, focusing on its synthesis, antimicrobial properties, and other relevant biological effects.

The molecular formula of this compound is C14H14O5, with a molecular weight of 262.26 g/mol. Its structure includes a coumarin backbone with hydroxyl and acetic acid functional groups that contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors through various organic reactions. For example, it can be synthesized from 7-hydroxycoumarin derivatives using acetic anhydride in the presence of a catalyst .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of coumarin derivatives. The following table summarizes the antimicrobial activity of this compound and related compounds against various bacterial strains:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus pneumoniae | High |

| This compound | Pseudomonas aeruginosa | Moderate |

| This compound | Bacillus subtilis | Moderate |

| This compound | Salmonella panama | Low |

Research indicates that this compound exhibits significant antimicrobial activity against Staphylococcus pneumoniae , while showing moderate effects against Pseudomonas aeruginosa and Bacillus subtilis . Further investigations are ongoing to explore its efficacy against other pathogens.

Other Biological Activities

In addition to its antimicrobial properties, this compound has been studied for its potential antioxidant effects. Coumarins are known to scavenge free radicals due to their phenolic structures. This property may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Case Studies

- Antioxidant Activity : A study demonstrated that derivatives of coumarins exhibit strong antioxidant activity by inhibiting lipid peroxidation in vitro. This suggests that (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetic acid may also possess similar protective effects against oxidative damage .

- Cytotoxicity : In another study focusing on various coumarin derivatives, it was found that some compounds exhibited cytotoxic effects on cancer cell lines. The specific activity of (7-hydroxy-4,8-dimethyl)-acetic acid against cancer cells remains to be fully explored but holds potential based on structural similarities with known active compounds .

Q & A

Q. What are the established synthetic routes for (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, and what are their key reaction conditions?

The compound is synthesized via two primary routes:

- Route 1 : Condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under sulfuric acid catalysis. The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature. The product precipitates in water, yielding 86% after filtration and drying .

- Route 2 : A multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method proceeds in acetonitrile and acidic media, forming the furylacetic acid moiety .

Q. Key Conditions :

Q. How is structural characterization of this compound performed using spectroscopic methods?

Structural validation involves:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. For example:

- <sup>1</sup>H NMR (CDCl3): δ 7.14 (d, 1H, J = 8.2 Hz, aromatic), 3.81 (s, 3H, methoxy), 2.32 (s, 3H, methyl) .

- <sup>13</sup>C NMR (75 MHz): δ 172.7 (carbonyl), 157.3 (chromenone core) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 263 [M+H]<sup>+</sup> for intermediates) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., using SHELXL for high-resolution data) .

Q. What methods ensure purity assessment during synthesis?

Q. What are the solubility and handling protocols for this compound?

- Solubility : Soluble in polar aprotic solvents (DMSO, methanol) but poorly soluble in water. Storage at -20°C in anhydrous conditions prevents degradation .

- Handling : Use inert atmospheres (N2) during reactions to avoid oxidation of the phenolic hydroxyl group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

- Catalyst Screening : Replace H2SO4 with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Solvent Optimization : Test dimethylformamide (DMF) or THF for improved solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to <2h for condensation steps .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., density functional theory) .

- High-Resolution Techniques : Use synchrotron X-ray sources for ambiguous crystallographic data .

- Isotopic Labeling : <sup>13</sup>C-labeled analogs clarify peak assignments in complex NMR spectra .

Q. What computational models predict the compound’s bioactivity?

Q. How are pharmacological activities evaluated in vitro?

- Enzyme Inhibition Assays :

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal dose-dependent effects .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported <sup>1</sup>H NMR methyl group shifts (δ 2.21 vs. 2.34).

Resolution :

Verify solvent effects (CDCl3 vs. DMSO-d6 cause shifts up to 0.3 ppm) .

Check for tautomeric forms of the chromenone core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.